Nafronyl oxalate
Overview
Description
Nafronyl Oxalate, also known as Naftidrofuryl Oxalate or Nafronyl, is a vasodilator used in the management of peripheral and cerebral vascular disorders . It is claimed to enhance cellular oxidative capacity .
Synthesis Analysis
A study has developed a RP-HPLC method for Naftidrofuryl Oxalate and validated it as per ICH guidelines . The response surface methodology was employed with a 3-factor, 3-level Box-Behnken statistical design to facilitate method development and optimization .Molecular Structure Analysis
The molecular formula of Nafronyl Oxalate is C26H35NO7 . Its molecular weight is 473.566 .Chemical Reactions Analysis
Nafronyl Oxalate shows smooth muscle relaxation, increases cerebral blood flow as well as peripheral blood flow, cerebral adenosine triphosphate concentrations, and glucose utilization properties .Physical And Chemical Properties Analysis
Nafronyl Oxalate is a highly soluble and permeable drug substance . It has a high dissolution rate . Based on its physical-chemical properties, it might be considered to belong to the 1st or the 3rd BCS class .Scientific Research Applications
Multiplicity of Equilibrium States in Stereoisomeric Mixtures
Nafronyl oxalate is a compound with pharmacological activity, possessing two stereogenic centers, leading to its existence as a mixture of two pairs of racemates that are diastereoisomers to each other. The separation of these racemates is crucial due to their differing biological activities. An efficient crystallization process based on Solid-Liquid Equilibrium (SLE) data was designed to separate the racemates, revealing a specific SLE region with unusual phase behavior allowing for the differential crystallization of the target racemate. This study underscores the importance of understanding the equilibrium states for the separation and purification of Nafronyl oxalate's stereoisomers for its applications in scientific research (Olbrycht et al., 2016).
Oxalate Production by Fungi and Its Significance
While not directly related to Nafronyl oxalate, research on oxalate production by fungi highlights the broader significance of oxalate in environmental and biological processes. Oxalate plays a key role in geomycological processes, including nutrient cycling, bioweathering, and the formation of biominerals, with potential applications in bioremediation and biodeterioration. This context provides insight into the environmental interactions and potential applications of oxalate compounds in scientific research (Gadd et al., 2014).
Electrochemical CO2 Conversion to Oxalate
A copper complex has been demonstrated to selectively reduce carbon dioxide to form oxalate, even in the presence of oxygen. This process, which involves the reductive coupling of carbon dioxide through coordinative electron transfer, highlights the potential application of oxalate formation in addressing environmental concerns related to atmospheric carbon dioxide levels. The ability to catalytically convert CO2 to oxalate offers a promising avenue for the development of sustainable technologies and contributes to the broader understanding of oxalate's role in scientific research (Angamuthu et al., 2010).
Safety And Hazards
Future Directions
Oxalate nephropathy (ON) can often cause progressive kidney dysfunction and there is a significant risk of end-stage kidney disease (ESKD) . This review will focus on the causes of ON, which in most cases is due to hyperoxaluria . The latest treatments being developed for hyperoxaluria and ON are discussed and areas in need of further attention are outlined .
properties
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJNPNVUYMUCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045533 | |
Record name | Nafronyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafronyl oxalate | |
CAS RN |
3200-06-4 | |
Record name | Naftidrofuryl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3200-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafronyl oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafronyl oxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nafronyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl[2-[2-(1-naphthylmethyl)-3-(tetrahydro-2-furyl)propionyloxy]ethyl]ammonium hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFRONYL OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ADB8D9388 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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